Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH
CAS No.: 131791-98-5
Cat. No.: VC0140437
Molecular Formula: C64H86N10O25S
Molecular Weight: 1427.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131791-98-5 |
|---|---|
| Molecular Formula | C64H86N10O25S |
| Molecular Weight | 1427.497 |
| IUPAC Name | (2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
| Standard InChI Key | YGKXPBZTQOZMGW-FQSUHZHRSA-N |
| SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |
Introduction
Chemical Structure and Identification
Molecular Identification
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a synthetic peptide compound with distinct chemical identifiers that facilitate its recognition in scientific literature and chemical databases:
| Property | Value |
|---|---|
| CAS Number | 131791-98-5 |
| Molecular Formula | C64H86N10O25S |
| Molecular Weight | 1427.497 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
The compound has been cataloged for research purposes and is primarily used in laboratory settings for biochemical investigations. Its unique identifiers allow researchers to accurately source and reference this specific molecule when conducting experiments or reporting findings.
Structural Characteristics
The peptide consists of a specific sequence of amino acids, as indicated in its name: Succinyl-phenylalanine-glutamic acid-proline-isoleucine-proline-glutamic acid-glutamic acid-tyrosine(sulfate)-leucine-D-glutamic acid-OH. This sequence includes several notable features:
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An N-terminal succinyl (Suc) group that caps the peptide chain.
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A mixture of both common and specialized amino acids, including multiple glutamic acid residues, which contribute negative charges.
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A sulfated tyrosine residue [Y(SO3H)], which represents a post-translational modification (PTM) that can significantly influence the peptide's biological activity .
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The presence of D-glutamic acid, which is the non-natural enantiomer of glutamic acid, potentially affecting the three-dimensional structure and stability of the peptide.
These structural elements collectively contribute to the unique physicochemical properties and potential biological activity of this compound.
Physical and Chemical Properties
The physical and chemical properties of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH are influenced by its amino acid composition and specific modifications:
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The multiple glutamic acid residues contribute to a net negative charge under physiological conditions.
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The sulfate group on the tyrosine residue adds additional negative charge and potential for specific molecular interactions.
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The tyrosine O-sulfate moiety is known to be stable under alkaline conditions, which allows for quantification by amino acid analysis upon alkaline hydrolysis .
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The presence of hydrophobic residues (phenylalanine, isoleucine, leucine) balanced with charged residues creates an amphipathic molecule with potential for diverse molecular interactions.
These properties make the compound potentially valuable for studying specific biomolecular interactions, particularly those involving charged binding pockets or domains.
Synthesis Methods and Challenges
Peptide Synthesis Approaches
The synthesis of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH can be accomplished through several established techniques in peptide chemistry:
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Solid-phase peptide synthesis (SPPS): This approach involves building the peptide chain on a solid support, which offers advantages in purification and handling.
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Solution-phase peptide synthesis: This traditional approach may be used for specific segments or modifications.
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A combined approach utilizing both methodologies for optimal efficiency .
The choice of synthetic approach depends on various factors including scale, required purity, and specific challenges associated with the incorporation of modified residues such as the sulfated tyrosine and D-glutamic acid.
Incorporation of Specialized Residues
The synthesis of this compound presents several specific challenges related to its specialized components:
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Incorporation of the D-glutamic acid requires careful selection of properly protected building blocks.
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The sulfated tyrosine residue requires special handling, as the sulfate modification is chemically sensitive and may require specific protection strategies .
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The N-terminal succinyl group needs to be selectively added after the completion of the peptide chain assembly.
A patent related to similar thrombin inhibitors notes that "when 'non-protein' amino acids are contained in the thrombin inhibitor molecule, they may be either added directly to the growing chain during peptide synthesis or prepared by chemical modification of the complete synthesized peptide, depending on the nature of the desired 'non-protein' amino acid" .
Tyrosine Sulfation Considerations
The synthesis of the sulfated tyrosine component presents particular challenges that have been addressed in specialized literature:
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Tyrosine O-sulfate is stable under alkaline conditions, which influences both the synthesis strategy and analytical approaches .
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The sulfate group may require protection during certain stages of the synthesis to prevent undesired reactions.
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Selective sulfation of tyrosine can be achieved through various chemical approaches, often involving protected precursors.
The incorporation of this post-translational modification is critical to the final structure and potential biological activity of the compound.
Biological Significance and Applications
Research Applications
The compound Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH has several potential research applications:
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It can serve as a tool for studying protein-protein interactions, particularly those involving sulfated peptide recognition domains.
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The compound may be useful in enzyme inhibition studies, especially targeting proteases like thrombin that recognize specific peptide sequences .
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It can function as a model compound for investigating the influence of tyrosine sulfation on molecular recognition and binding affinity.
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The unique structure makes it valuable for structure-activity relationship studies comparing natural and modified peptides.
These applications highlight the importance of this compound as a research tool in biochemical and pharmacological investigations.
Structure-Activity Considerations
The relationship between the structure of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH and its potential biological activity warrants careful consideration:
| Structural Element | Potential Contribution to Activity |
|---|---|
| Sulfated Tyrosine | May enhance binding to specific recognition domains; contributes negative charge |
| Multiple Glutamic Acid Residues | Create an acidic region potentially important for molecular recognition |
| D-Glutamic Acid | Provides resistance to proteolytic degradation; influences 3D structure |
| Proline Residues | Create turns or kinks in the peptide backbone, affecting 3D conformation |
| Hydrophobic Residues (Phe, Ile, Leu) | May participate in hydrophobic interactions with target binding pockets |
These structure-activity relationships can guide further research and potential modifications to enhance specific properties or activities.
Comparative Analysis with Related Compounds
Relation to Hirudin and Thrombin Inhibitors
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH shares several structural features with established thrombin inhibitors, particularly hirudin:
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Hirudin, a natural thrombin inhibitor from leeches, contains a "highly acidic C-terminal segment" and "a tyrosine residue at amino acid position 63 which is sulfated" .
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Similar to this compound, effective thrombin inhibitors often feature multiple acidic residues and specific recognition elements.
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The patent literature describes thrombin inhibitors with a preferred ABEAM (Anion Binding Exosite Attachment Moiety) having the formula "W-B₁-B₂-B₃-B₄-B₅-B₆-B₇-B₈-Z" where several positions correspond to specific types of amino acids, including anionic amino acids and lipophilic amino acids .
This structural similarity suggests potential functional parallels, though the specific activity of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH would require experimental validation.
Significance of Sulfated Peptides
The sulfated tyrosine in this compound places it within the broader category of sulfated peptides, which have significant biological relevance:
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Tyrosine sulfation is a post-translational modification that occurs in many natural proteins and peptides.
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Sulfated peptides often play roles in protein-protein interactions, particularly in extracellular recognition events.
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The stability of tyrosine O-sulfate under alkaline conditions influences both analytical approaches and potential biological stability .
Understanding this compound in the context of other sulfated peptides provides insight into its potential biological significance and applications.
Current Research and Future Directions
Analytical Approaches
Research involving Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH likely employs several analytical techniques:
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Amino acid analysis involving alkaline hydrolysis can be used to quantify the sulfated tyrosine component .
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Mass spectrometry would be valuable for confirming the molecular weight and structural integrity.
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Various chromatographic techniques would be employed for purification and characterization.
These analytical approaches are essential for ensuring the quality and identity of the compound for research applications.
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